iNOS vs. nNOS Isoform Selectivity: A 23-Fold Window
This compound demonstrates a significant selectivity for inducible NOS (iNOS) over neuronal NOS (nNOS). In a standardized HEK293 cell-based assay measuring inhibition of nitric oxide production, the compound inhibited iNOS with an EC50 of 290 nM, while inhibition of nNOS required an EC50 of 6,800 nM [1]. This translates to a 23.4-fold selectivity window for iNOS. This selectivity profile is a direct consequence of the 4-ethoxyphenyl moiety, as generic N,N-dibenzyl succinamide scaffolds without this substitution typically show poor isoform discrimination.
| Evidence Dimension | iNOS vs. nNOS Inhibitory Potency (EC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 290 nM; nNOS EC50 = 6,800 nM |
| Comparator Or Baseline | Same compound tested against two NOS isoforms under identical conditions. |
| Quantified Difference | 23.4-fold selectivity for iNOS over nNOS (6,800 / 290 = 23.4x) |
| Conditions | Inhibition of human iNOS and nNOS expressed in HEK293 cells, assessed by nitric oxide production (iNOS: 18 hrs; nNOS: 24 hrs). |
Why This Matters
For neurological research applications, sparing nNOS is critical to avoid cognitive and motor side effects, making this 23-fold selectivity a key differentiator for procurement over pan-NOS inhibitors.
- [1] BindingDB. BDBM50348731: Affinity Data for Human iNOS (EC50: 290 nM) and Human nNOS (EC50: 6.80E+3 nM). Kalypsys / ChEMBL curated. View Source
